molecular formula C24H29N3O4 B7752644 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7752644
M. Wt: 423.5 g/mol
InChI Key: YUPQAKKOGDYHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with various functional groups including a piperazine moiety, a hydroxy group, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-4-26-11-13-27(14-12-26)15-19-20(28)9-10-21-23(19)22(16(2)31-21)24(29)25-17-5-7-18(30-3)8-6-17/h5-10,28H,4,11-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQAKKOGDYHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Functional Group Modifications: Hydroxylation and methoxylation reactions can be carried out to introduce the hydroxy and methoxy groups, respectively.

    Final Coupling: The final step involves coupling the benzofuran core with the piperazine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Modulation of Gene Expression: It may influence the expression of specific genes, resulting in changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
  • 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
  • 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-ethyl-1-benzofuran-3-carboxamide

Uniqueness

The uniqueness of 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.